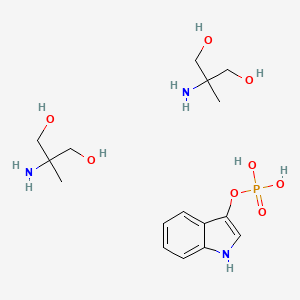

1,3-Propanediol, 2-amino-2-methyl-, compd. with 1H-indol-3-yl dihydrogen phosphate (2:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Bio-based Production and Polymer Application

1,3-Propanediol (1,3-PD) is a key intermediate for the production of biodegradable polymers. Research highlights the development of microbial methods for producing 1,3-PD from renewable sources like glycerol and glucose. For instance, the engineered yeast Hansenula polymorpha has been modified to produce 1,3-PD from glucose, presenting a sustainable alternative to chemical synthesis, which can lead to cost-effective industrial production from biomass resources (Hong et al., 2011). Additionally, the use of Klebsiella pneumoniae engineered to express genes for glycerol-3-phosphate dehydrogenase and glycerol-3-phosphatase has demonstrated the potential for direct conversion of glucose to glycerol, a precursor for 1,3-PD production (Zheng et al., 2008).

2. Optimization of Fermentation Conditions

Optimization of fermentation conditions to enhance 1,3-PD production has been extensively studied. For example, research on Lactobacillus reuteri has shown that manipulating the bioreactor operation mode and pH levels can significantly improve the yield and productivity of 1,3-PD from glycerol, demonstrating the feasibility of large-scale bio-based production (Vieira et al., 2015).

3. Flame Retardancy in Polymers

In the field of material science, 1,3-PD has been utilized to synthesize novel monomers with improved properties. For instance, 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate has been synthesized, showing potential for the development of adhesive polymers with improved hydrolytic stability and non-cytotoxic behavior, highlighting the versatility of 1,3-PD derivatives in creating safer materials (Moszner et al., 2006).

4. Genetic Engineering for Enhanced Production

Genetic engineering strategies have been employed to overcome limitations in microbial production of 1,3-PD, such as low productivity and metabolite inhibition. By modifying the genome of production strains, such as Clostridium butyricum and Klebsiella pneumoniae, through techniques like mutagenesis and genetic engineering, researchers have achieved higher yields and productivity, paving the way for more efficient biosynthetic processes (Yang et al., 2018).

Safety And Hazards

特性

IUPAC Name |

2-amino-2-methylpropane-1,3-diol;1H-indol-3-yl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8NO4P.2C4H11NO2/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;2*1-4(5,2-6)3-7/h1-5,9H,(H2,10,11,12);2*6-7H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYRYPWVJYBYSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)N.CC(CO)(CO)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N3O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60910338 |

Source

|

| Record name | 1H-Indol-3-yl dihydrogen phosphate--2-amino-2-methylpropane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-methylpropane-1,3-diol;1H-indol-3-yl dihydrogen phosphate | |

CAS RN |

107475-12-7 |

Source

|

| Record name | 1,3-Propanediol, 2-amino-2-methyl-, compd. with 1H-indol-3-yl dihydrogen phosphate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107475127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-yl dihydrogen phosphate--2-amino-2-methylpropane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)